N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide: is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a cyclopropyl group and a 3,4-dimethylphenyl substituent, making it a unique structure with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the quinoline ring.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound finds applications in the development of new materials and catalysts. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The quinoline core is known to interfere with DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
- 6-bromo-N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- N-Cyclopropyl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide
Uniqueness: N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide stands out due to its specific substituents, which confer unique biological activities and chemical reactivity. The presence of the cyclopropyl group and the 3,4-dimethylphenyl substituent enhances its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-13-7-8-15(11-14(13)2)20-12-18(21(24)22-16-9-10-16)17-5-3-4-6-19(17)23-20/h3-8,11-12,16H,9-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQCEJKLBEHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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